molecular formula C26H16N2O2 B12797186 14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione CAS No. 6336-93-2

14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione

Cat. No.: B12797186
CAS No.: 6336-93-2
M. Wt: 388.4 g/mol
InChI Key: SFJAMILOEWDTPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazine derivatives, including 14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione, can be achieved through various methods. Some common synthetic routes include:

    Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units.

    Beirut Method: This method uses oxidative cyclization of 1,2-diaminobenzene or diphenylamines.

    Reductive Cyclization: This involves the cyclization of diphenylamines.

    Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the N-arylation process.

Industrial Production Methods

Industrial production of phenazine derivatives often involves multicomponent approaches and the use of advanced catalytic systems to enhance yield and selectivity. The specific conditions, such as temperature, pressure, and solvent systems, are optimized based on the desired product and scale of production .

Chemical Reactions Analysis

Types of Reactions

14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroquinones .

Scientific Research Applications

14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione involves its interaction with various molecular targets and pathways. The compound is known to interfere with cellular processes by generating reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This mechanism is particularly relevant in its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

    Pyocyanin: A blue pigment with antimicrobial properties.

    Chlororaphine: Known for its antitumor activity.

    Iodinin: Exhibits antioxidant properties.

    Aeruginosin A/B: Studied for its neuroprotective effects.

Uniqueness

14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione is unique due to its specific structural features and the combination of phenazine and naphthoquinone moieties. This unique structure contributes to its diverse range of biological activities and makes it a valuable compound for various scientific research applications .

Properties

CAS No.

6336-93-2

Molecular Formula

C26H16N2O2

Molecular Weight

388.4 g/mol

IUPAC Name

14-phenyl-5H-naphtho[3,2-a]phenazine-8,13-dione

InChI

InChI=1S/C26H16N2O2/c29-25-17-10-4-5-11-18(17)26(30)23-19(25)14-15-21-24(23)28(16-8-2-1-3-9-16)22-13-7-6-12-20(22)27-21/h1-15,27H

InChI Key

SFJAMILOEWDTPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3NC4=C2C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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